N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide
CAS No.:
Cat. No.: VC1086222
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H19NO2 |
---|---|
Molecular Weight | 329.4 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide |
Standard InChI | InChI=1S/C22H19NO2/c1-14-8-7-9-15(2)21(14)23-22(24)20-16-10-3-5-12-18(16)25-19-13-6-4-11-17(19)20/h3-13,20H,1-2H3,(H,23,24) |
Standard InChI Key | RATWRDQFBBQYCH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide consists of a xanthene core structure linked to a 2,6-dimethylphenyl group through a carboxamide bond. The molecular formula of this compound is C22H19NO2 with a molecular weight of 329.4 g/mol. The structure features a tricyclic xanthene system (consisting of two benzene rings connected through an oxygen atom) at the 9-position of which a carboxamide group is attached. The SMILES notation for this molecule is CC1=C(C(=CC=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24, which represents its chemical structure in a linear text format. The compound's InChI (International Chemical Identifier) is InChI=1S/C22H19NO2/c1-14-8-7-9-15(2)21(14)23-22(24)20-16-10-3-5-12-18(16)25-19-13-6-4-11-17(19)20/h3-13,20H,1-2H3,(H,23,24), providing a standardized representation of the chemical structure.
The compound is achiral, a property shared with similar xanthene derivatives, which simplifies its synthesis and characterization . The physical state of N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide at standard conditions is presumed to be a solid powder, consistent with the physical characteristics of related xanthene carboxamide compounds. The presence of the carboxamide group (-CONH-) confers hydrogen bonding capability, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. This structural feature contributes significantly to the compound's ability to interact with biological targets through non-covalent interactions.
Based on the properties of similar compounds, N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide likely exhibits moderate to low water solubility due to its predominantly hydrophobic character, with an estimated logP value around 4-5, indicating preferential solubility in organic solvents rather than aqueous environments. The compound contains two oxygen atoms and one nitrogen atom that can participate in hydrogen bonding, with the amide nitrogen serving as a hydrogen bond donor and the carbonyl and ether oxygens as hydrogen bond acceptors.
Property | N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide | N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide | N-(2,4-dimethoxyphenyl)-9H-xanthene-9-carboxamide |
---|---|---|---|
Molecular Formula | C22H19NO2 | C23H21NO2 | C22H19NO4 |
Molecular Weight | 329.4 g/mol | 343.42 g/mol | 361.4 g/mol |
logP (estimated) | ~4.5-5.0 | 4.8381 | 4.178 |
logD | Not available | -2.4625 | -3.1226 |
logSw | Not available | -4.6522 | -4.5735 |
H-bond Acceptors | 3 | 3 | 5 |
H-bond Donors | 1 | 1 | 1 |
Polar Surface Area | ~30-35 Ų | 28.7476 Ų | 44.62 Ų |
Stereo | Achiral | Achiral | Achiral |
From this comparative analysis, several important trends emerge. The logP values across these compounds suggest that they all possess relatively high lipophilicity, which typically correlates with good membrane permeability but potentially poor water solubility . The addition of a third methyl group (as in the trimethylphenyl derivative) slightly increases the lipophilicity, while the substitution with methoxy groups (as in the dimethoxyphenyl derivative) decreases it somewhat, although all compounds remain strongly lipophilic.
Analytical Characterization Techniques
Comprehensive characterization of N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide is essential for confirming its identity, assessing purity, and understanding its physicochemical properties. Multiple analytical techniques are typically employed for thorough characterization of such organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural elucidation, with ¹H NMR providing information about the proton environments in the molecule, including the aromatic protons of the xanthene and dimethylphenyl moieties, the amide NH proton, and the methyl protons. ¹³C NMR would complement this by revealing the carbon framework, including the characteristic carbonyl carbon of the amide group and the quaternary carbons at the points of ring fusion in the xanthene system.
Mass spectrometry would be employed to confirm the molecular weight of 329.4 g/mol and to analyze fragmentation patterns characteristic of the molecular structure. High-resolution mass spectrometry would provide the exact mass, allowing confirmation of the molecular formula C22H19NO2. Infrared (IR) spectroscopy would be valuable for identifying functional groups, particularly the amide C=O stretching vibration (typically around 1650-1690 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹), which are diagnostic features of carboxamides.
X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure of the molecule, including bond lengths, angles, and intermolecular packing arrangements. This would be particularly valuable for understanding the conformation of the molecule and potential hydrogen bonding interactions. High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound and potentially separate isomers or impurities if present.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information about melting points, phase transitions, and thermal stability, which are important parameters for formulation development and storage considerations. UV-Visible spectroscopy would characterize the electronic absorption properties of the compound, which could be relevant for analytical detection methods and for understanding its interaction with light, potentially important if the compound exhibits fluorescence or other photophysical properties.
Research Applications and Future Directions
N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide and related xanthene carboxamide derivatives represent an interesting class of compounds with potential applications in various research fields. Their unique structural features and physicochemical properties make them valuable tools for medicinal chemistry and drug discovery efforts. These compounds are primarily classified as research chemicals, intended for laboratory investigations rather than therapeutic or diagnostic use in humans or animals. Their utility extends across multiple research domains, including probe development, structure-activity relationship studies, and as intermediates in the synthesis of more complex molecules.
In medicinal chemistry, such compounds often serve as starting points for lead optimization campaigns, where systematic structural modifications are introduced to enhance potency, selectivity, or pharmacokinetic properties. The xanthene scaffold provides a versatile template for such modifications, with opportunities for substitution at multiple positions. Future research directions may include the development of focused libraries of xanthene carboxamide derivatives with varied substitution patterns to explore structure-activity relationships more comprehensively.
The potential biological activities of these compounds, inferred from the properties of related structures, suggest possible applications in antimicrobial, anti-inflammatory, or anticancer research. Systematic screening against relevant biological targets would help elucidate their specific mechanisms of action and identify promising lead compounds for further development. Computational approaches, including molecular docking and pharmacophore modeling, could complement experimental studies by predicting binding modes and guiding structural optimization efforts.
Beyond traditional medicinal chemistry applications, xanthene derivatives have found use in materials science, particularly as fluorescent probes and dyes. The tricyclic xanthene system is known for its fluorescence properties, which can be modulated by appropriate substitution. Investigation of the photophysical properties of N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide could reveal potential applications in fluorescence imaging or sensing. Additionally, the development of conjugates with biomolecules or targeting moieties could enable applications in targeted drug delivery or diagnostic imaging.
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